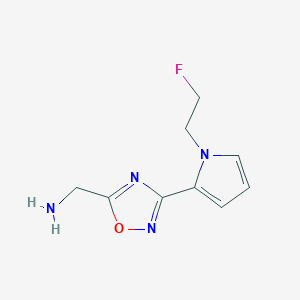

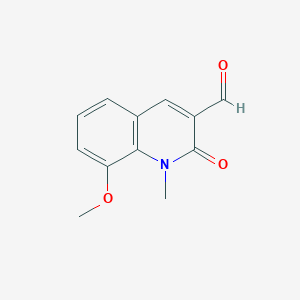

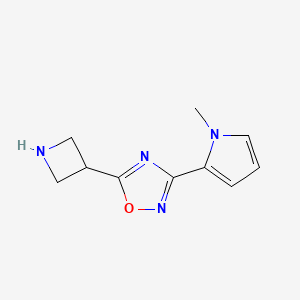

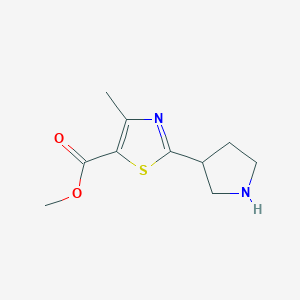

![molecular formula C10H16ClNO2 B1478777 2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butan-1-one CAS No. 2098038-56-1](/img/structure/B1478777.png)

2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butan-1-one

Übersicht

Beschreibung

2-Chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butan-1-one (abbreviated 2-Cl-THFPB) is a chemical compound that has been studied for its potential applications in the fields of scientific research and medicine. It is a member of the class of compounds known as pyrrolidines, which are compounds that contain a saturated five-membered ring structure with a nitrogen atom at the center. 2-Cl-THFPB has been studied for its ability to act as a ligand in a variety of biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Mechanisms and Environmental Impact

Studies have highlighted the importance of understanding the mechanisms behind the formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), compounds related to the chemical structure . These compounds are persistent organic pollutants formed in thermal and combustion operations. Scientific research has been extensive due to their extreme toxicity and propensity to bioaccumulate. The formation and emission rates of PCDD/Fs, their chlorination patterns, and the final congener profiles are central to understanding their environmental impact and devising strategies for pollution control and mitigation (Altarawneh et al., 2009).

Heterocycle Decomposition and Surface Interactions

Research into the decomposition mechanisms of heterocycles such as thiophene, furan, and pyrrole on palladium surfaces has provided insight into their distinct reactivity despite structural similarities. These studies are crucial for understanding the interactions of such compounds with metal surfaces and their subsequent environmental and industrial implications (Caldwell & Land, 1997).

Health Effects and Environmental Concerns

The health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which share some characteristics with the chemical , have been a focus of research due to their structural similarity to PCDDs and PCDFs. The limited data on brominated compounds suggest toxicity profiles similar to chlorinated homologs, raising concerns about human and wildlife exposure given the increasing use of brominated flame retardants (Birnbaum et al., 2003).

Pyrolysis Chemistry and Product Distribution

Understanding the pyrolysis chemistry of mono-, di-, and polysaccharides, particularly relating to furans, has implications for industries like tobacco, where such compounds are precursors in smoke formation. The pyrolysis studies of d-glucose, d-fructose, and sucrose, and their propensity to produce furans, provide a parallel to understanding the formation of hazardous compounds in other thermal processes (Sanders et al., 2003).

Chemical Reactions and Compound Synthesis

Research into the reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents has contributed to synthesizing a wide range of compounds. The findings are crucial for chemical synthesis, offering pathways to create diverse compounds, including amides, benzofurans, and other cyclic and heterocyclic compounds (Kamneva et al., 2018).

Eigenschaften

IUPAC Name |

1-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)-2-chlorobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClNO2/c1-2-9(11)10(13)12-3-7-5-14-6-8(7)4-12/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYNDRMCQTTZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CC2COCC2C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

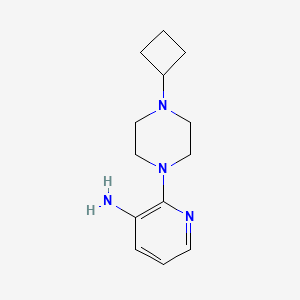

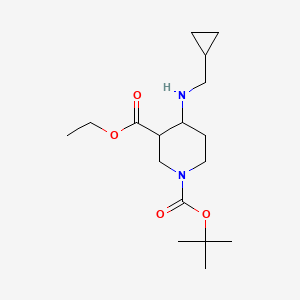

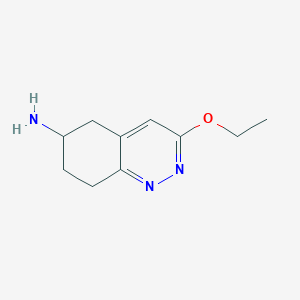

![1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1478709.png)